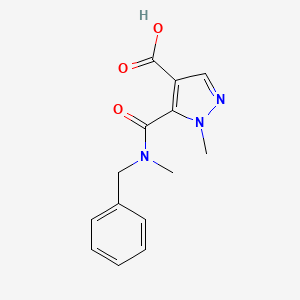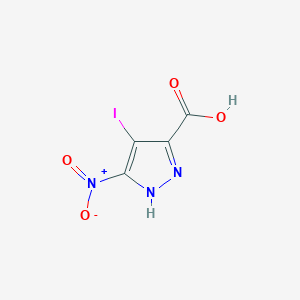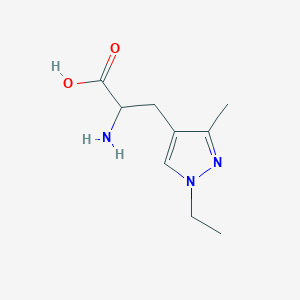
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound with the molecular formula C5H4IN3O4 and a molecular weight of 297.01 g/mol. It is characterized by the presence of an iodine atom, a nitro group, and a pyrazole ring, making it a valuable building block in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like nitric acid for nitration and subsequent reactions with acetic anhydride or acetic acid derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles like halogens or alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom and pyrazole ring can engage in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-acetic acid: Lacks the iodine and nitro groups, making it less reactive in certain chemical reactions.
5-Iodo-1H-pyrazole: Lacks the nitro and acetic acid groups, limiting its biological activity.
3-Nitro-1H-pyrazole: Lacks the iodine and acetic acid groups, affecting its chemical reactivity and biological properties
Uniqueness
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both iodine and nitro groups on the pyrazole ring, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H4IN3O4 |
|---|---|
Molecular Weight |
297.01 g/mol |
IUPAC Name |
2-(5-iodo-3-nitropyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H4IN3O4/c6-3-1-4(9(12)13)7-8(3)2-5(10)11/h1H,2H2,(H,10,11) |
InChI Key |
PNTKAOKESTUGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B10910772.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10910781.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10910784.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B10910788.png)
![N'~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910812.png)


![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910832.png)
![N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B10910834.png)
![ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10910835.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B10910837.png)
